molecular formula C13H16N2O3 B13833139 N-Acetylphenylalanylglycinal CAS No. 41036-40-2

N-Acetylphenylalanylglycinal

Cat. No.: B13833139
CAS No.: 41036-40-2
M. Wt: 248.28 g/mol
InChI Key: JOJRTULPKHKGCQ-LBPRGKRZSA-N
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Description

N-Acetylphenylalanylglycinal is a heterocyclic organic compound with the molecular formula C13H16N2O3 . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the phenylalanine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylphenylalanylglycinal typically involves the acetylation of phenylalanine followed by the formation of the glycinal moiety. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation processes using automated reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Acetylphenylalanylglycinal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetylphenylalanylglycinal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Acetylphenylalanylglycinal involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The acetyl group and the phenylalanine residue play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylphenylalanylglycinal is unique due to its combination of an acetyl group, a phenylalanine residue, and a glycinal moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

41036-40-2

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2S)-2-acetamido-N-(2-oxoethyl)-3-phenylpropanamide

InChI

InChI=1S/C13H16N2O3/c1-10(17)15-12(13(18)14-7-8-16)9-11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3,(H,14,18)(H,15,17)/t12-/m0/s1

InChI Key

JOJRTULPKHKGCQ-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC=O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC=O

Origin of Product

United States

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